molecular formula C28H24N4O2S B11608972 1-(2-Naphthylsulfonyl)-4-(4-phenylphthalazinyl)piperazine

1-(2-Naphthylsulfonyl)-4-(4-phenylphthalazinyl)piperazine

Cat. No.: B11608972
M. Wt: 480.6 g/mol
InChI Key: AFZSDUTWUCHJRP-UHFFFAOYSA-N
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Description

1-(2-Naphthylsulfonyl)-4-(4-phenylphthalazinyl)piperazine is a complex organic compound that features a combination of naphthyl, sulfonyl, phenyl, phthalazinyl, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Naphthylsulfonyl)-4-(4-phenylphthalazinyl)piperazine typically involves multi-step organic reactions. The process may include:

    Step 1: Synthesis of the naphthylsulfonyl chloride by reacting naphthalene with chlorosulfonic acid.

    Step 2: Preparation of the phthalazinyl derivative through the reaction of phthalic anhydride with hydrazine.

    Step 3: Coupling of the naphthylsulfonyl chloride with the phthalazinyl derivative in the presence of a base to form the intermediate compound.

    Step 4: Final reaction with piperazine to yield this compound.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Naphthylsulfonyl)-4-(4-phenylphthalazinyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Naphthylsulfonyl)-4-(4-phenylphthalazinyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Naphthylsulfonyl)-4-(4-phenylphthalazinyl)benzene
  • 1-(2-Naphthylsulfonyl)-4-(4-phenylphthalazinyl)aniline

Uniqueness

1-(2-Naphthylsulfonyl)-4-(4-phenylphthalazinyl)piperazine is unique due to its combination of structural motifs, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H24N4O2S

Molecular Weight

480.6 g/mol

IUPAC Name

1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-4-phenylphthalazine

InChI

InChI=1S/C28H24N4O2S/c33-35(34,24-15-14-21-8-4-5-11-23(21)20-24)32-18-16-31(17-19-32)28-26-13-7-6-12-25(26)27(29-30-28)22-9-2-1-3-10-22/h1-15,20H,16-19H2

InChI Key

AFZSDUTWUCHJRP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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